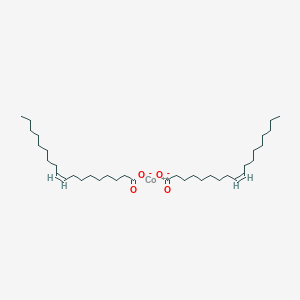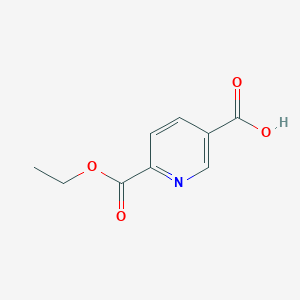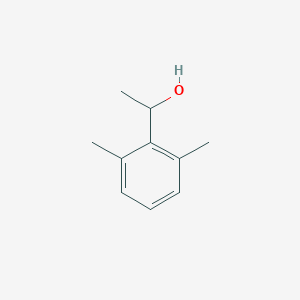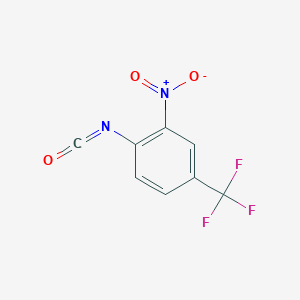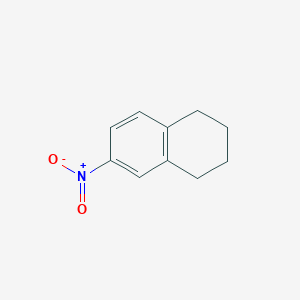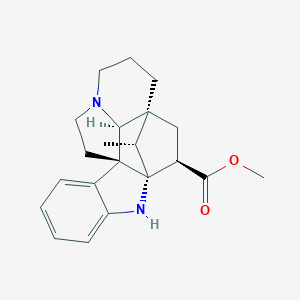
Dihydrovindolinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrovindolinine is a natural alkaloid compound that has been isolated from the leaves of the plant Catharanthus roseus. This compound has attracted significant attention from the scientific community due to its potential applications in the field of medicine. Dihydrovindolinine has been found to possess a wide range of biological activities, including anticancer, antihypertensive, and antidiabetic effects. In
Aplicaciones Científicas De Investigación
Dihydrovindolinine has been the subject of extensive scientific research due to its potential applications in medicine. The compound has been found to possess anticancer properties, and several studies have shown that it can inhibit the growth of cancer cells. Dihydrovindolinine has also been found to have antihypertensive effects, and it has been proposed as a potential treatment for hypertension. In addition, the compound has been found to have antidiabetic effects, and it has been shown to improve glucose tolerance in animal models.
Mecanismo De Acción
The mechanism of action of dihydrovindolinine is not fully understood, but it is believed to involve the modulation of various signaling pathways. The compound has been found to inhibit the activity of protein kinases, which play a crucial role in the regulation of cell growth and proliferation. Dihydrovindolinine has also been found to modulate the activity of various enzymes involved in the metabolism of glucose and lipids.
Efectos Bioquímicos Y Fisiológicos
Dihydrovindolinine has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. In addition, dihydrovindolinine has been found to inhibit the activity of alpha-glucosidase, an enzyme involved in the digestion of carbohydrates. This inhibition leads to a decrease in the absorption of glucose, which can help to reduce blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dihydrovindolinine has several advantages for lab experiments. The compound is relatively stable and can be easily synthesized or isolated from natural sources. In addition, dihydrovindolinine has been found to have low toxicity, which makes it a suitable candidate for further research. However, the low yield of dihydrovindolinine from natural sources can be a limitation for lab experiments. The compound is also relatively expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on dihydrovindolinine. One area of research is the development of more efficient synthesis methods that can increase the yield of the compound. Another area of research is the investigation of the compound's potential as a treatment for various diseases, including cancer, hypertension, and diabetes. Further studies are also needed to fully understand the mechanism of action of dihydrovindolinine and its effects on various signaling pathways. Finally, the development of new derivatives of dihydrovindolinine with improved pharmacological properties is an area of research with great potential.
Conclusion:
In conclusion, dihydrovindolinine is a natural alkaloid compound with significant potential for applications in medicine. The compound has been found to possess anticancer, antihypertensive, and antidiabetic effects, and it has been the subject of extensive scientific research. While there are limitations to the use of dihydrovindolinine in lab experiments, the compound has several advantages, including its stability and low toxicity. Future research on dihydrovindolinine will focus on the development of more efficient synthesis methods, investigating its potential as a treatment for various diseases, and understanding its mechanism of action.
Métodos De Síntesis
The synthesis of dihydrovindolinine involves the isolation of the compound from the leaves of Catharanthus roseus. The plant is first extracted with a suitable solvent, and the extract is then subjected to chromatographic separation to obtain the pure compound. The yield of dihydrovindolinine from the plant is low, which has prompted researchers to develop alternative synthesis methods. Several synthetic approaches have been proposed, including the use of enzymatic and chemical methods.
Propiedades
Número CAS |
17172-16-6 |
|---|---|
Nombre del producto |
Dihydrovindolinine |
Fórmula molecular |
C21H26N2O2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
methyl (1R,9R,10R,12S,19S,20R)-20-methyl-8,16-diazahexacyclo[10.6.1.19,12.01,9.02,7.016,19]icosa-2,4,6-triene-10-carboxylate |
InChI |
InChI=1S/C21H26N2O2/c1-13-19-8-5-10-23-11-9-20(18(19)23)14-6-3-4-7-16(14)22-21(13,20)15(12-19)17(24)25-2/h3-4,6-7,13,15,18,22H,5,8-12H2,1-2H3/t13-,15+,18+,19+,20-,21-/m1/s1 |
Clave InChI |
CZLWGXKWXLVFJU-SBDPWIONSA-N |
SMILES isomérico |
C[C@@H]1[C@@]23CCCN4[C@@H]2[C@@]5([C@@]1([C@@H](C3)C(=O)OC)NC6=CC=CC=C65)CC4 |
SMILES |
CC1C23CCCN4C2C5(C1(C(C3)C(=O)OC)NC6=CC=CC=C65)CC4 |
SMILES canónico |
CC1C23CCCN4C2C5(C1(C(C3)C(=O)OC)NC6=CC=CC=C65)CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



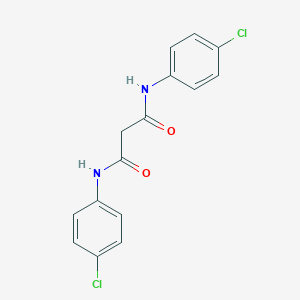


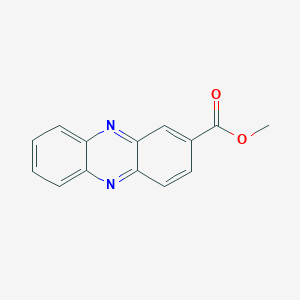
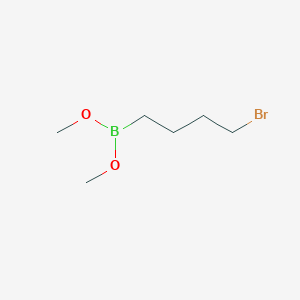

![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)
